1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, an indole moiety, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Further reactions involving the indole moiety and pyrrolidine ring lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and antiviral agent
Medicine: Explored for its therapeutic potential in treating neurological disorders and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate neurotransmitter receptors and ion channels in the brain . The compound’s antiviral properties could be linked to its inhibition of viral replication enzymes .
Comparison with Similar Compounds
Similar Compounds
- Nafimidone
- Denzimol
- Loreclezole
Uniqueness
Compared to similar compounds, 1-(4-chlorophenyl)-N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of structural features, such as the indole moiety and pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-17-5-7-18(8-6-17)28-14-16(12-22(28)30)23(31)26-10-9-25-21(29)11-15-13-27-20-4-2-1-3-19(15)20/h1-8,13,16,27H,9-12,14H2,(H,25,29)(H,26,31) |
InChI Key |
LUVZRZBBISVPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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